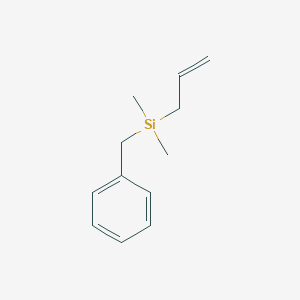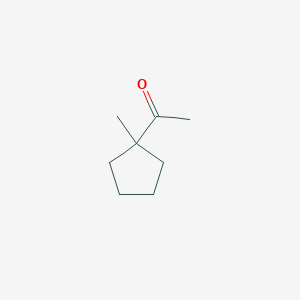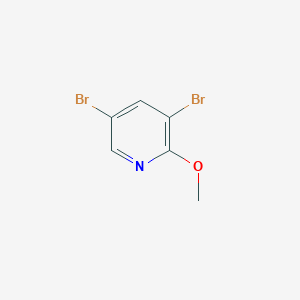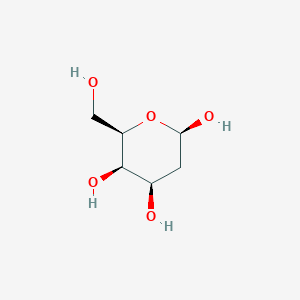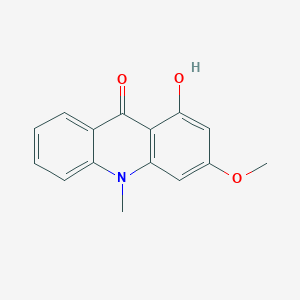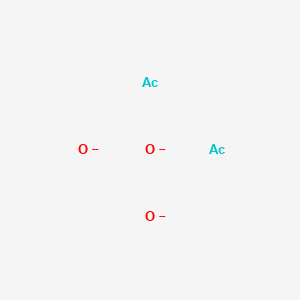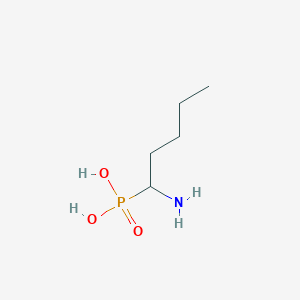
2-ヒドロキシブチルメタクリレート
概要
説明
2-Hydroxybutyl methacrylate (2-HBMA) is a monomer of the methacrylate family and is used in the synthesis of various polymers materials. It has been used in various applications, ranging from medical and dental to industrial and commercial.
科学的研究の応用
バイオベースアクリレートの合成と重合
2-ヒドロキシブチルメタクリレートは、バイオベースアクリレートの合成と重合に使用されます . これは、高いTg値、魅力的な機械的特性、熱安定性、透明性など、さまざまな用途で使用されるアクリレートとポリアクリレートの製造における重要な成分です .
自己組織材料の生成
研究者らは、2-ヒドロキシブチルメタクリレートを使用して、ラウリルメタクリレートとのブロックコポリマーを作成し、自己組織化する材料を生成しました . これには、独自の特性を持つ先進材料の生成において潜在的な用途があります。
生体模倣接着剤の生成
2-ヒドロキシブチルメタクリレートは、カテコールベースの生体模倣接着剤の合成に使用されます . これらの接着剤は、天然物質の接着特性を模倣するように設計されており、さまざまな分野で潜在的な用途があります。
ハイドロゲルの開発
2-ヒドロキシブチルメタクリレートは、ハイドロゲルの開発に使用されます . これらのハイドロゲルは、薬物送達システム、組織工学、および生体模倣接着剤など、さまざまな用途で使用できます .
ハイドロゲルの接着特性の調査
研究者らは、2-ヒドロキシブチルメタクリレートを使用して、ハイドロゲルの接着特性を調査しました . この研究は、改善された特性を持つ新しい接着材料の開発につながる可能性があります。
高剛性ポリマーの合成
2-ヒドロキシブチルメタクリレートは、高剛性ポリマーの合成に使用されます . これらのポリマーは、耐久性のある製品の製造など、さまざまな分野で潜在的な用途があります。
Safety and Hazards
作用機序
Target of Action
2-Hydroxybutyl methacrylate (2-HBMA) is a methacrylic acid ester with a hydroxybutyl group . It is primarily used as a reactive monomer in the synthesis of polymers and copolymers . Its primary targets are the polymer chains where it acts as a crosslinking agent, enhancing the properties of the polymer matrix .
Mode of Action
2-HBMA interacts with its targets (polymer chains) through a process called free radical polymerization . The double bond in the methacrylate group of 2-HBMA opens up and forms bonds with other monomers or polymers, creating a larger polymer chain . This results in changes in the physical and chemical properties of the polymer, such as increased rigidity, durability, and resistance to environmental factors .
Biochemical Pathways
The polymerization of 2-HBMA can be initiated by heat, light, or chemical initiators, leading to the formation of free radicals . These free radicals can react with the double bond of 2-HBMA, leading to the formation of larger polymer chains .
Pharmacokinetics
It’s important to note that any potential exposure to 2-hbma should be minimized as it may cause irritation to the skin and eyes .
Result of Action
The polymerization of 2-HBMA results in the formation of polymers with enhanced properties. These polymers can have a variety of uses, including coatings, adhesives, and sealants . The hydroxyl group in 2-HBMA allows for further modifications, such as the addition of other functional groups, which can further enhance the properties of the polymer .
Action Environment
The action of 2-HBMA is influenced by various environmental factors. Temperature and light can initiate the polymerization of 2-HBMA . Additionally, the presence of oxygen can inhibit the polymerization process as oxygen reacts with the free radicals involved in the process . Therefore, polymerization of 2-HBMA is often carried out under inert conditions .
特性
IUPAC Name |
2-hydroxybutyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVADDDOVGMCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402190 | |
| Record name | 2-HYDROXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-51-8 | |
| Record name | 2-Hydroxybutyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybutyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBUTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WK54I49F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-hydroxybutyl methacrylate unique in the context of PISA in aqueous media?
A: Research has shown that the aqueous solubility of a monomer significantly impacts the morphology of nanoparticles formed during PISA. While several methacrylic monomers form spherical nanoparticles, 2-hydroxybutyl methacrylate stands out. Its intermediate aqueous solubility of 20 g dm–3 at 70 °C enables the formation of unique "monkey nut" shaped anisotropic nanoparticles under specific PISA conditions. [, ]. This discovery highlights the critical role of monomer solubility in dictating nanoparticle morphology during PISA.
Q2: Why is the formation of anisotropic nanoparticles, such as the "monkey nut" morphology, significant in PISA?
A: The ability to control nanoparticle morphology is crucial for tailoring material properties and functionalities. While spherical nanoparticles are common in PISA, access to anisotropic shapes like the "monkey nut" offers new possibilities. These unique shapes can influence properties like drug loading, release kinetics, cellular uptake, and interactions with biological systems. [] Understanding the factors that govern anisotropic nanoparticle formation, such as monomer solubility with HBMA, opens doors to designing more sophisticated and functional nanomaterials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

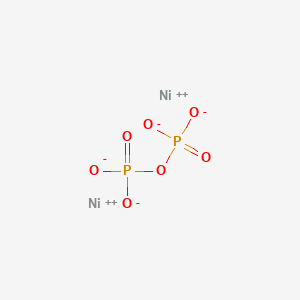
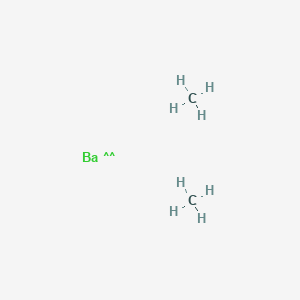
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
